molecular formula C14H17N3O2 B2524748 (3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol CAS No. 2080399-30-8

(3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol

Cat. No.: B2524748
CAS No.: 2080399-30-8
M. Wt: 259.309
InChI Key: AKIZLZCBDWSEIB-ZIAGYGMSSA-N
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Description

(3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a benzylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the Benzylpyrazole Moiety: The benzylpyrazole group is introduced via a nucleophilic substitution reaction, where the pyrazole ring is benzylated using benzyl bromide in the presence of a base.

    Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the benzylpyrazole moiety.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dehydroxylated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpyrazole moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxypyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.

    (3R,4R)-4-(1-Methylpyrazol-4-yl)oxypyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

  • The presence of the benzyl group in (3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets.
  • The chiral centers in the compound contribute to its specificity and potential selectivity in biological systems.

Properties

IUPAC Name

(3R,4R)-4-(1-benzylpyrazol-4-yl)oxypyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-13-7-15-8-14(13)19-12-6-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,10,13-15,18H,7-9H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIZLZCBDWSEIB-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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